molecular formula C24H26N6O3 B2861991 (E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 682776-47-2

(E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2861991
CAS RN: 682776-47-2
M. Wt: 446.511
InChI Key: IWCBAGNUOAXUOZ-DHRITJCHSA-N
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Description

(E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H26N6O3 and its molecular weight is 446.511. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurodegenerative Diseases

A study on water-soluble tricyclic xanthine derivatives, including compounds structurally related to the mentioned compound, revealed their potential as multitarget drugs for treating neurodegenerative diseases. These derivatives have shown promising results as dual-target-directed A1/A2A adenosine receptor antagonists and monoamine oxidase (MAO) inhibitors. This dual activity is beneficial for symptomatic and disease-modifying treatment of neurodegenerative diseases, indicating an advantage over single-target therapeutics (Brunschweiger et al., 2014).

Chemosensors

Another area of application involves the use of 1,8-naphthalimide derivatives for fluoride ion detection. Derivatives structurally similar to "(E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione" have been employed as efficient reversible colorimetric and fluorescent chemosensors. These compounds show selective sensitivity to fluoride ions over a range of other anions, demonstrating the potential for environmental monitoring and diagnostic applications (Zhang et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of a base to form the desired compound.", "Starting Materials": [ "4-(benzyloxy)benzaldehyde", "hydrazine hydrate", "7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione", "base" ], "Reaction": [ "Step 1: Condensation of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with 7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of a base to form the desired compound." ] }

CAS RN

682776-47-2

Product Name

(E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Molecular Formula

C24H26N6O3

Molecular Weight

446.511

IUPAC Name

3-methyl-7-(2-methylpropyl)-8-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C24H26N6O3/c1-16(2)14-30-20-21(29(3)24(32)27-22(20)31)26-23(30)28-25-13-17-9-11-19(12-10-17)33-15-18-7-5-4-6-8-18/h4-13,16H,14-15H2,1-3H3,(H,26,28)(H,27,31,32)/b25-13+

InChI Key

IWCBAGNUOAXUOZ-DHRITJCHSA-N

SMILES

CC(C)CN1C2=C(N=C1NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4)N(C(=O)NC2=O)C

solubility

not available

Origin of Product

United States

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